![molecular formula C6H10N4O B061910 N-[(2,5-dimethylpyrazol-3-yl)amino]formamide CAS No. 170167-69-8](/img/structure/B61910.png)
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide, also known as DMAPF, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. DMAPF belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and topoisomerase II, which are involved in important biological processes such as neurotransmission and DNA replication, respectively. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide may also interact with cellular membranes and affect their fluidity and permeability.
生化学的および生理学的効果
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been shown to exhibit various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit acetylcholinesterase activity. In vivo studies have shown that N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-[(2,5-dimethylpyrazol-3-yl)amino]formamide in lab experiments is its relatively simple synthesis method and availability. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be synthesized in a few steps from commercially available starting materials. Another advantage is its diverse biological activities, which make it a versatile compound for studying various biological processes. However, one limitation is its potential toxicity, which requires careful handling and dosage control.
将来の方向性
There are several potential future directions for the research on N-[(2,5-dimethylpyrazol-3-yl)amino]formamide. One direction is the development of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the synthesis of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide-based materials with tailored properties for various applications such as gas storage, separation, and catalysis. Further studies are also needed to elucidate the mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide and its potential side effects.
合成法
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be synthesized by reacting 2,5-dimethylpyrazole with formamide in the presence of a catalyst such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which is then converted to N-[(2,5-dimethylpyrazol-3-yl)amino]formamide. The yield of N-[(2,5-dimethylpyrazol-3-yl)amino]formamide can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In material science, N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. N-[(2,5-dimethylpyrazol-3-yl)amino]formamide has also been used as a ligand in the synthesis of coordination polymers, which are materials that have potential applications in sensing and catalysis.
特性
CAS番号 |
170167-69-8 |
|---|---|
製品名 |
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide |
分子式 |
C6H10N4O |
分子量 |
154.17 g/mol |
IUPAC名 |
N-[(2,5-dimethylpyrazol-3-yl)amino]formamide |
InChI |
InChI=1S/C6H10N4O/c1-5-3-6(8-7-4-11)10(2)9-5/h3-4,8H,1-2H3,(H,7,11) |
InChIキー |
AMDFQDNUFDUJHM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NNC=O)C |
正規SMILES |
CC1=NN(C(=C1)NNC=O)C |
同義語 |
Hydrazinecarboxaldehyde, 2-(1,3-dimethyl-1H-pyrazol-5-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)
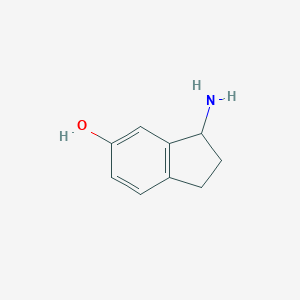
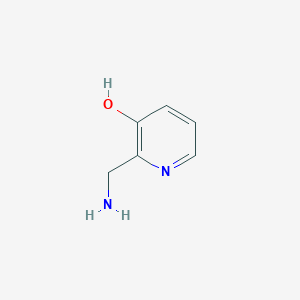

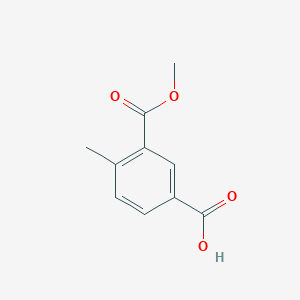
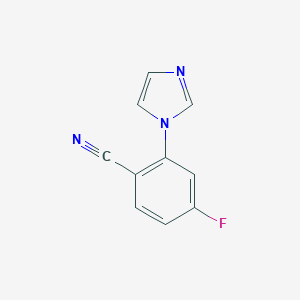
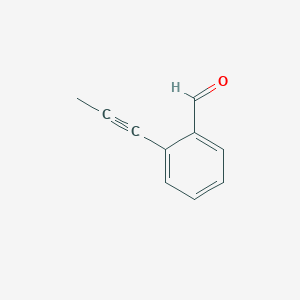

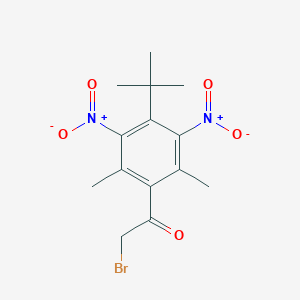

![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)


